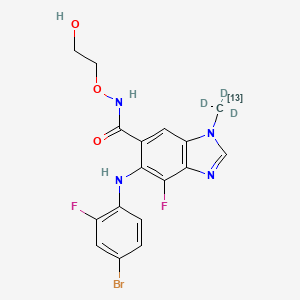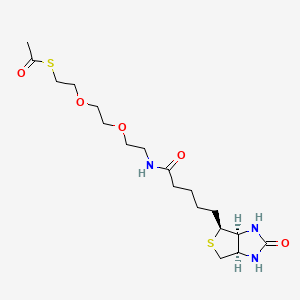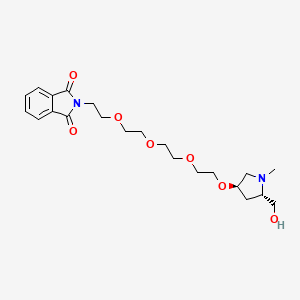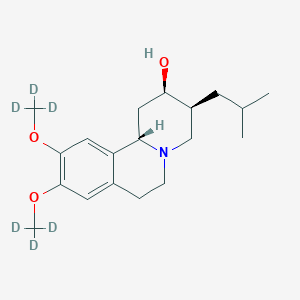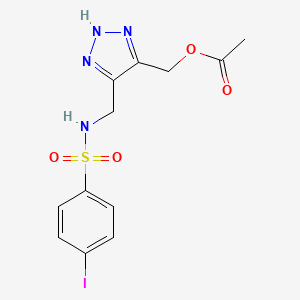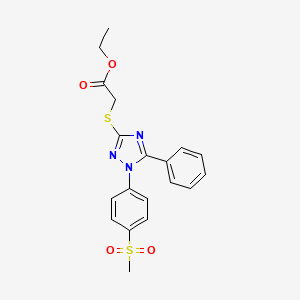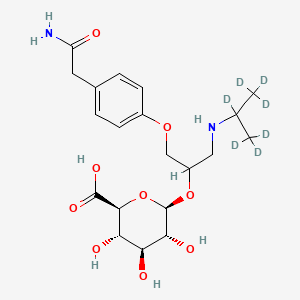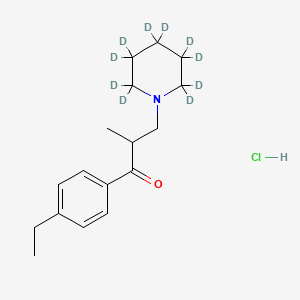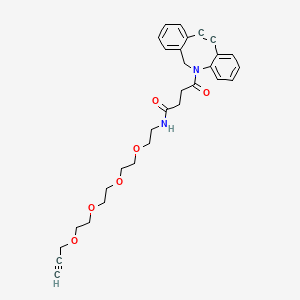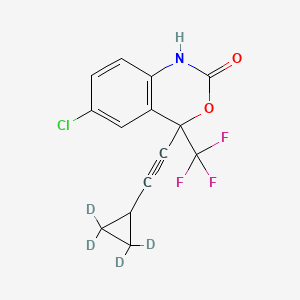
Valsartan Isopropyl-d7 Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valsartan isopropyl ester-d7 is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in valsartan isopropyl ester-d7 replace the hydrogen atoms in the isopropyl ester group, which can enhance the compound’s stability and metabolic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of valsartan isopropyl ester-d7 typically involves the esterification of valsartan with deuterated isopropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include deuterated isopropyl alcohol, a catalyst such as sulfuric acid or hydrochloric acid, and a dehydrating agent like molecular sieves to remove water formed during the reaction.
Industrial Production Methods
Industrial production of valsartan isopropyl ester-d7 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of valsartan to its deuterated ester form while minimizing side reactions and impurities.
化学反应分析
Types of Reactions
Valsartan isopropyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Valsartan carboxylic acid-d7
Reduction: Valsartan alcohol-d7
Substitution: Various valsartan derivatives depending on the nucleophile used
科学研究应用
Valsartan isopropyl ester-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of valsartan in biological samples.
Biology: Studied for its metabolic stability and pharmacokinetics compared to non-deuterated valsartan.
Medicine: Investigated for its potential to provide more consistent therapeutic effects with reduced side effects due to its enhanced stability.
Industry: Used in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of valsartan.
作用机制
Valsartan isopropyl ester-d7 exerts its effects by blocking the angiotensin II receptor type 1, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The deuterium atoms in valsartan isopropyl ester-d7 may enhance the compound’s metabolic stability, leading to prolonged action and reduced frequency of administration.
相似化合物的比较
Similar Compounds
Valsartan: The non-deuterated form of valsartan isopropyl ester-d7.
Losartan: Another angiotensin II receptor antagonist used for similar therapeutic purposes.
Irbesartan: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Valsartan isopropyl ester-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of potentially harmful metabolites. This can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated valsartan and other similar compounds.
属性
分子式 |
C27H35N5O3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |
InChI 键 |
XIZXKMBYUPSRFW-YKCRMNSISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
规范 SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


